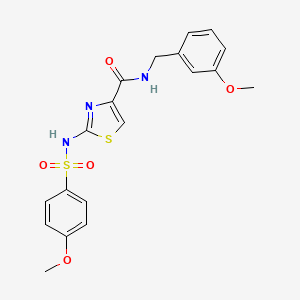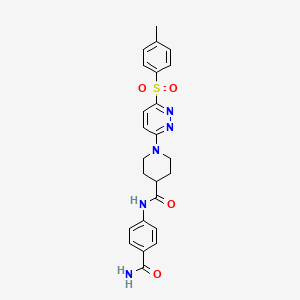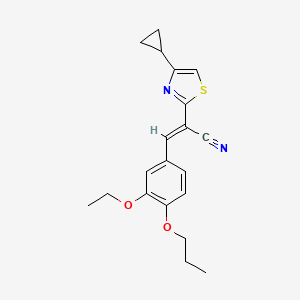![molecular formula C21H20N6O2S B3203636 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021263-73-9](/img/structure/B3203636.png)
6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
The compound “6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the novel ring system, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]-pyridazine was prepared either by ring closure of 1-(1-ethoxycarbonylethylene)-2-(1,2,4-triazolo[4,3-b]pyridazinyl-6)-hydrazine derivatives in polyphosphoric acid or of a hydrazine derived from pyridazino-1,2,4-triazine under the action of triethyl orthoformate .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazole ring is a key structural component, and it is capable of binding in the biological system with a variety of enzymes and receptors .Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields. Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes , suggesting potential applications in pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of this compound is c-Met kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of the kinase, which in turn can affect the downstream signaling pathways that the kinase is involved in .
Biochemical Pathways
c-Met kinase is known to play a role in cell growth, survival, and migration . Therefore, inhibition of this kinase could potentially affect these cellular processes.
Pharmacokinetics
Triazole compounds, which this compound is a derivative of, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound could have good bioavailability.
Result of Action
The compound has been shown to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of tumor cell growth and proliferation.
Analyse Biochimique
Biochemical Properties
6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase suggests its potential as an anticancer agent. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes .
Cellular Effects
The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential therapeutic applications in cancer treatment . Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in these pathways, further enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its inhibitory effects on c-Met kinase and other targets, leading to prolonged therapeutic benefits .
Dosage Effects in Animal Models
The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound may influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, facilitated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These distribution patterns are crucial for understanding the compound’s therapeutic potential and optimizing its delivery to target tissues .
Subcellular Localization
The subcellular localization of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-30(29,19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-14-12-25(13-15-26)21-11-10-20-23-22-16-27(20)24-21/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDIXZWHILKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)


![3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203586.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile](/img/structure/B3203593.png)

![4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3203624.png)
![N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3203625.png)
![1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide](/img/structure/B3203626.png)
![N-benzyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203629.png)
![6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203644.png)
![N-(4-((4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B3203648.png)
